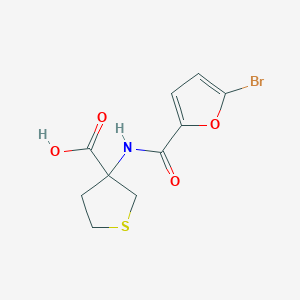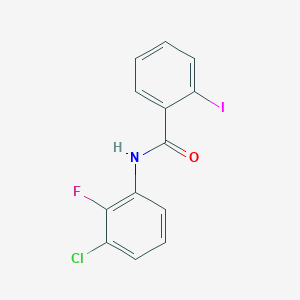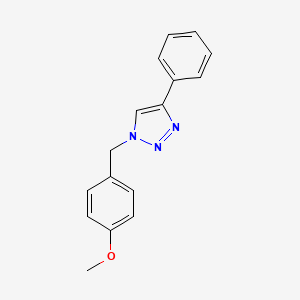
1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a methoxybenzyl group and a phenyl group attached to the triazole ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions, leading to the formation of 1,2,3-triazoles under mild conditions. The reaction can be carried out in various solvents such as water, ethanol, or a mixture of both, and at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve the optimization of reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new therapeutic agents.
Medicine: Research has indicated its potential in the treatment of diseases such as cancer and Alzheimer’s disease due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole involves its interaction with various molecular targets and pathways. For instance, in the context of Alzheimer’s disease, the compound has been shown to inhibit the formation of amyloid-beta plaques and reduce tau phosphorylation by modulating the activity of enzymes such as β-secretase and glycogen synthase kinase 3β . These interactions help in mitigating the pathological features of the disease.
Comparación Con Compuestos Similares
1-(4-Methoxybenzyl)-4-phenyl-1H-indole: Shares the methoxybenzyl group but differs in the core structure.
1-(4-Methoxybenzyl)-4-phenyl-1H-imidazole: Similar functional groups but with an imidazole ring instead of a triazole ring.
Uniqueness: 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole stands out due to its triazole ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C16H15N3O |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methyl]-4-phenyltriazole |
InChI |
InChI=1S/C16H15N3O/c1-20-15-9-7-13(8-10-15)11-19-12-16(17-18-19)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 |
Clave InChI |
DLMOOKRPIXYHMH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C=C(N=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


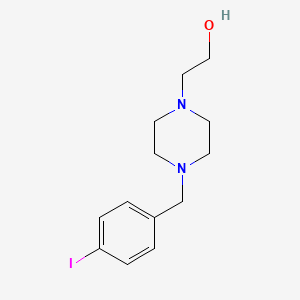


![2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B14914826.png)

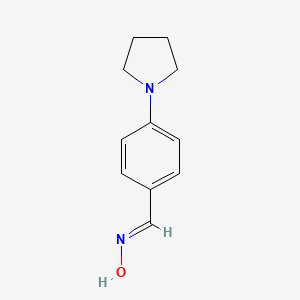
![(S)-3-(tert-Butoxycarbonyl)-6-((tert-butoxycarbonyl)amino)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylic acid](/img/structure/B14914836.png)
![5-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-2-m-tolyloxymethyl-oxazole-4-carbonitrile](/img/structure/B14914838.png)
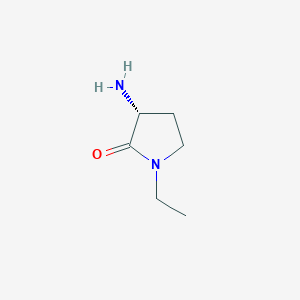
![1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-benzotriazole](/img/structure/B14914844.png)

